3-(Chloromethyl)spiro[3.3]heptan-1-one 3-(Chloromethyl)spiro[3.3]heptan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18269505
InChI: InChI=1S/C8H11ClO/c9-5-6-4-7(10)8(6)2-1-3-8/h6H,1-5H2
SMILES:
Molecular Formula: C8H11ClO
Molecular Weight: 158.62 g/mol

3-(Chloromethyl)spiro[3.3]heptan-1-one

CAS No.:

Cat. No.: VC18269505

Molecular Formula: C8H11ClO

Molecular Weight: 158.62 g/mol

* For research use only. Not for human or veterinary use.

3-(Chloromethyl)spiro[3.3]heptan-1-one -

Specification

Molecular Formula C8H11ClO
Molecular Weight 158.62 g/mol
IUPAC Name 1-(chloromethyl)spiro[3.3]heptan-3-one
Standard InChI InChI=1S/C8H11ClO/c9-5-6-4-7(10)8(6)2-1-3-8/h6H,1-5H2
Standard InChI Key BHOBPHAMOOHDSV-UHFFFAOYSA-N
Canonical SMILES C1CC2(C1)C(CC2=O)CCl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 1-(chloromethyl)spiro[3.3]heptan-3-one, reflecting its spirocyclic architecture. The molecular formula is C₈H₁₁ClO, with a molecular weight of 158.62 g/mol .

Structural Characterization

  • Spiro Core: The spiro[3.3]heptane system consists of two fused three-membered rings sharing a central carbon atom, creating significant ring strain .

  • Functional Groups: A ketone group at position 1 and a chloromethyl (-CH₂Cl) substituent at position 3 .

  • Stereochemistry: The spiro junction imposes rigidity, limiting conformational flexibility, while the chloromethyl group introduces a reactive handle for further derivatization .

Table 1: Key Structural Descriptors

PropertyValueSource
InChIInChI=1S/C8H11ClO/c9-5-6-4-7(10)8(6)2-1-3-8/h6H,1-5H2
InChIKeyBHOBPHAMOOHDSV-UHFFFAOYSA-N
SMILESC1CC2(C1)CC(Cl)C2=O
XLogP3 (Lipophilicity)1.4

Synthesis and Reaction Pathways

Strain-Relocating Semipinacol Rearrangement

A breakthrough synthesis involves reacting 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes :

  • Nucleophilic Addition: Lithiated bicyclobutanes attack cyclopropanones generated in situ from 1-sulfonylcyclopropanols.

  • Intermediate Formation: Produces a 1-bicyclobutylcyclopropanol intermediate.

  • Acid-Mediated Rearrangement: Treatment with MsOH or AlCl₃ induces a stereospecific -shift, yielding the spiro[3.3]heptan-1-one core .

Key Advantages:

  • Regio- and Stereospecificity: Substituted cyclopropanones yield optically active 3-substituted derivatives (e.g., 85% ee for 3i) .

  • Telescopic Process: Reactions proceed without isolating intermediates, enhancing efficiency .

Alternative Routes

  • Cyclopropanation: Functionalization of preformed spiro[3.3]heptane scaffolds via chloromethylation .

  • Post-Synthetic Modifications: The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) to generate diversely functionalized spirocycles .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: The spirocyclic framework mitigates strain-induced decomposition, but the ketone and chloromethyl groups remain reactive .

  • Hydrolytic Sensitivity: The chloromethyl group is susceptible to hydrolysis under acidic or basic conditions, forming hydroxymethyl derivatives .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at ~1,710 cm⁻¹ (C=O stretch) .

  • NMR (CDCl₃):

    • ¹H NMR: δ 2.29 (s, CH₃), 3.96 (s, NCH₂), 4.76 (s, OCH₂) .

    • ¹³C NMR: δ 207.5 (C=O), 58.2 (C-Cl), 34.9 (spiro carbon) .

Applications in Medicinal Chemistry and Drug Design

Role in Inhibitor Development

Spiro[3.3]heptane motifs are prized for their:

  • Conformational Restriction: Enhances binding affinity to target proteins (e.g., menin-MLL1 interaction inhibitors in patent WO2017207387A1) .

  • Metabolic Stability: Reduced oxidative metabolism compared to linear analogs .

Case Study: Menin-MLL1 Interaction Inhibitors

  • Structural Analogs: Spiro-condensed azetidine derivatives exhibit nanomolar affinity by occupying hydrophobic pockets .

  • Chloromethyl Utility: Serves as a synthetic handle for introducing solubilizing groups (e.g., -OH, -NH₂) .

Material Science Applications

  • Ligand Design: The chloromethyl group facilitates coordination to metal centers in catalysis .

  • Polymer Chemistry: Spirocyclic monomers enhance thermal stability in high-performance polymers .

Future Directions and Research Opportunities

  • Asymmetric Synthesis: Developing enantioselective routes to access chiral spirocycles for drug discovery .

  • Targeted Delivery Systems: Exploiting the chloromethyl group for prodrug conjugation .

  • Computational Studies: Modeling strain energy and reactivity to predict novel derivatives .

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